molecular formula C14H18NO5P B14480816 Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate CAS No. 69664-71-7

Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate

Cat. No.: B14480816
CAS No.: 69664-71-7
M. Wt: 311.27 g/mol
InChI Key: DWCCGBQZVXCJIY-UHFFFAOYSA-N
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Description

Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate typically involves multi-step reactions. One common method includes the reaction of isoquinoline with alkyl propiolate and 1,3-diketones under mild conditions . Another approach involves the use of palladium-catalyzed coupling reactions followed by cyclization . These methods often require specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity

Properties

CAS No.

69664-71-7

Molecular Formula

C14H18NO5P

Molecular Weight

311.27 g/mol

IUPAC Name

ethyl 1-dimethoxyphosphoryl-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H18NO5P/c1-4-20-14(16)15-10-9-11-7-5-6-8-12(11)13(15)21(17,18-2)19-3/h5-10,13H,4H2,1-3H3

InChI Key

DWCCGBQZVXCJIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1P(=O)(OC)OC

Origin of Product

United States

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